

Denibulin Preclinical Profile

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Denibulin is a **vascular-disrupting agent (VDA)** that belongs to the class of tubulin-binding agents. It specifically targets the colchicine binding site on tubulin [1].

The established mechanism of action and common preclinical evaluation methods for denibulin and similar VDAs are summarized below:

Aspect	Description
Mechanism of Action	Binds to tubulin, inhibiting polymerization and causing disaggregation of the endothelial cytoskeleton in tumor blood vessels. This leads to endothelial cell rounding, increased vascular permeability, reduced blood flow, and ultimately massive tumor necrosis [1].
Primary Target	Tumor vascular endothelial cells [1].
Common Preclinical Tumor Models	Breast, liver, colorectal, bladder, pancreatic, prostate, lung, and melanoma models have been used for similar VDAs like CA4P [1].
Key Preclinical Imaging Modalities	Dynamic Contrast-Enhanced MRI (DCE-MRI) , Bioluminescence Imaging (BLI), Ultrasound (US), Photoacoustic Tomography (MSOT/PAT), Positron Emission Tomography (PET/CT) [1].

Experimental Models & Protocols

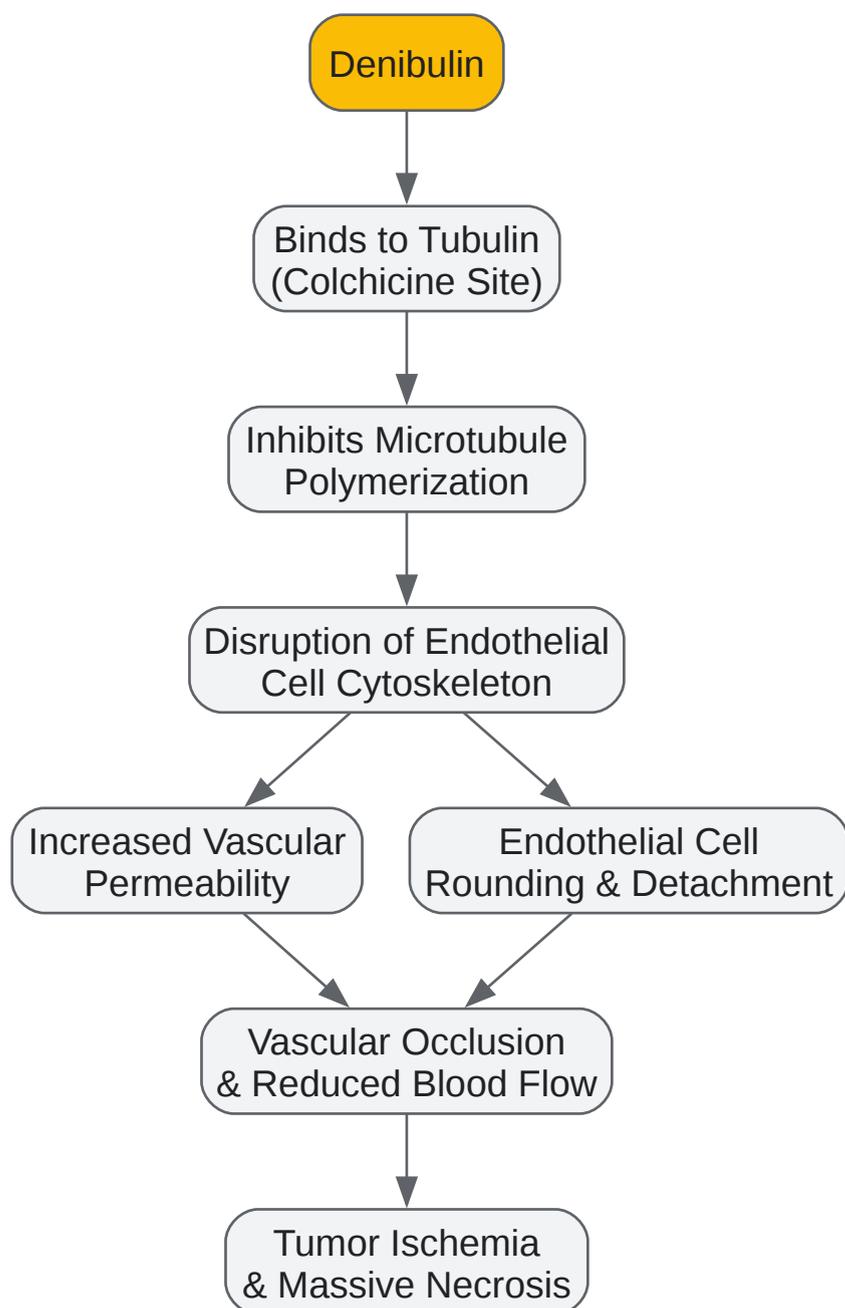
While exact protocols for denibulin are not detailed in the search results, the standard methodologies for evaluating VDAs in preclinical studies are well-established. The table below outlines the core approaches:

Experimental Area	Common Protocol & Methodology
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| **In Vivo Efficacy** | • **Animal Models:** Immunocompromised mice (e.g., nude mice) implanted with human tumor xenografts [1]. • **Dosing:** Intravenous administration of the active compound or its phosphate prodrug (e.g., MN-029 is likely a prodrug) [1]. • **Endpoint Analysis:** Tumor volume measurement, survival analysis, and post-treatment histology to assess necrosis. || **Imaging & Vascular Assessment** | • **DCE-MRI:** Used to measure changes in vascular parameters like K^{trans} (a measure of vascular permeability and blood flow) after VDA administration. A significant reduction in K^{trans} indicates acute vascular shutdown [1]. • **Bioluminescence Imaging (BLI):** Useful for monitoring tumor viability over time in models engineered to express luciferase [1]. • **Photoacoustic Tomography (MSOT/PAT):** Can non-invasively monitor hemodynamic changes (e.g., oxygenated and deoxygenated hemoglobin) within the tumor following therapy [1]. |

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz's DOT language, illustrates the established mechanism of action for tubulin-binding VDAs like denibulin, based on the reviewed literature.



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Diagram 1: Proposed mechanism of action for denibulin leading to tumor necrosis.

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References

1. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [mdpi.com]

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